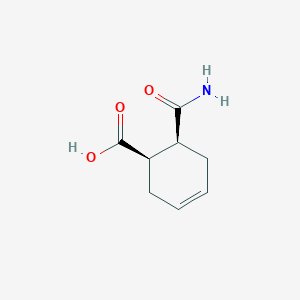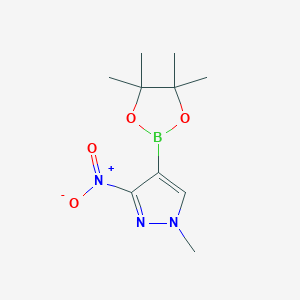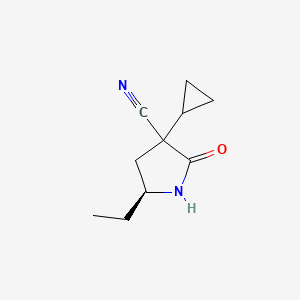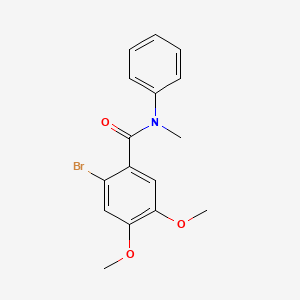
O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyano group, a methoxy group, and a dimethylcarbamothioate moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with dimethylthiocarbamoyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane. The reaction is carried out in a solvent like dimethylformamide (DMF) under nitrogen atmosphere at an elevated temperature of around 50°C. The product is then precipitated by the addition of water and purified by vacuum filtration .
Industrial Production Methods
While specific industrial production methods for O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the functional groups present in the compound.
科学的研究の応用
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate involves its interaction with molecular targets through its functional groups. The cyano and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the dimethylcarbamothioate moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-cyano-2-methoxybenzenesulfonyl chloride
- 4-mercapto-3-methoxybenzonitrile
- S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate
Uniqueness
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific applications in synthesis and research .
特性
分子式 |
C11H12N2O2S |
|---|---|
分子量 |
236.29 g/mol |
IUPAC名 |
O-(4-cyano-2-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)11(16)15-9-5-4-8(7-12)6-10(9)14-3/h4-6H,1-3H3 |
InChIキー |
VJPSRRUOBAVWDM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)OC1=C(C=C(C=C1)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



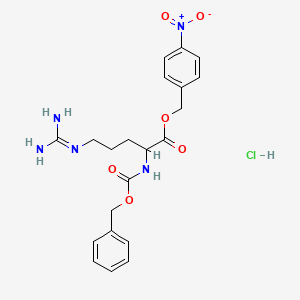

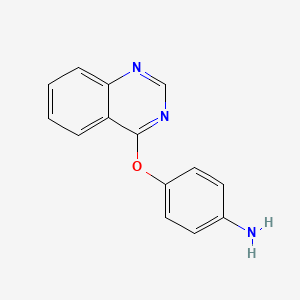
![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)

![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
